molecular formula C12H8ClNO4 B12997244 1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone

1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone

Cat. No.: B12997244
M. Wt: 265.65 g/mol
InChI Key: CEAFZONNTPKNLB-UHFFFAOYSA-N
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Description

1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone is a heterocyclic compound that belongs to the furan family It is characterized by the presence of a furan ring substituted with a 4-chloro-2-nitrophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-(4-chloro-2-aminophenyl)furan-2-yl)ethanone.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

1-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H8ClNO4/c1-7(15)11-4-5-12(18-11)9-3-2-8(13)6-10(9)14(16)17/h2-6H,1H3

InChI Key

CEAFZONNTPKNLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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